molecular formula C24H19BrN8O5 B11560430 6-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11560430
M. Wt: 579.4 g/mol
InChI Key: CSFTVYLRMKRRPN-RPPGKUMJSA-N
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Description

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine core substituted with bromobenzodioxole, methoxyphenyl, and nitrophenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The bromobenzodioxole, methoxyphenyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenation, nitration, and methoxylation.

    Final assembly: The final compound is assembled through condensation reactions, where the different substituents are linked to the triazine core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar compounds to 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:

The uniqueness of 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrN8O5

Molecular Weight

579.4 g/mol

IUPAC Name

2-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H19BrN8O5/c1-36-18-8-4-16(5-9-18)28-23-29-22(27-15-2-6-17(7-3-15)33(34)35)30-24(31-23)32-26-12-14-10-20-21(11-19(14)25)38-13-37-20/h2-12H,13H2,1H3,(H3,27,28,29,30,31,32)/b26-12+

InChI Key

CSFTVYLRMKRRPN-RPPGKUMJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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